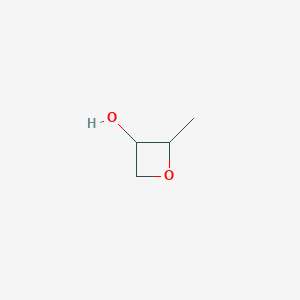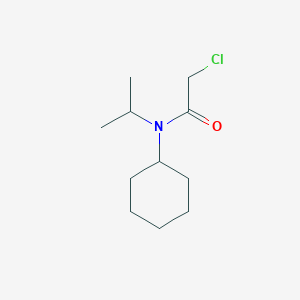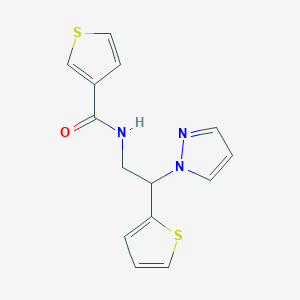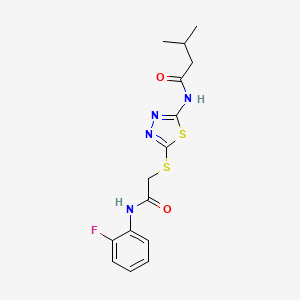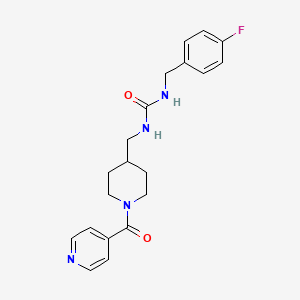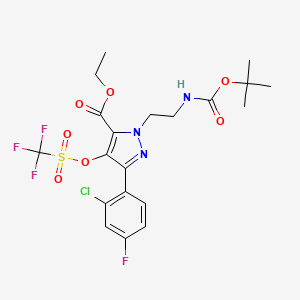
5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group attached to a bromo-chloro substituted benzene ring. Additionally, it has a pyridine ring attached to a thiophene ring. These functional groups could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene, pyridine, and thiophene) would contribute to the compound’s stability. The bromo and chloro substituents are halogens, which are often involved in reactions as leaving groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reagents and conditions used. The halogens could potentially be replaced in a substitution reaction. The amide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings could increase its stability and affect its solubility .Applications De Recherche Scientifique
1. Synthesis and Characterization in Drug Development
5-Bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide and its related compounds have been extensively studied in the synthesis of novel non-peptide CCR5 antagonists. These compounds have shown potential in drug development due to their bioactivity. The synthesis process often involves a combination of elimination, reduction, and bromization reactions, and the compounds' structures are characterized using techniques like NMR and MS (Cheng De-ju, 2015).
2. Structural Studies for Medicinal Chemistry
The structural characterization of derivatives of this compound is crucial in medicinal chemistry. For example, studies involving single-crystal X-ray diffraction have been conducted to understand the molecular structure and bonding, which is essential for drug design and synthesis (G. Anuradha et al., 2014).
3. Role in Capillary Electrophoresis Method Development
This compound and its analogs have been utilized in the development of capillary electrophoretic separation methods. These methods are important for the quality control of pharmaceutical products, showcasing the compound's relevance in analytical chemistry (Lei Ye et al., 2012).
4. Pyrolysis Studies in Agricultural Chemistry
Pyrolysis studies involving derivatives of this compound have been conducted in the context of agricultural chemistry. These studies help understand the thermal degradation and stability of compounds in agricultural products, like tobacco (V. Gaddamidi et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2OS/c18-12-3-4-14(19)13(9-12)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFWQELKEVPHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

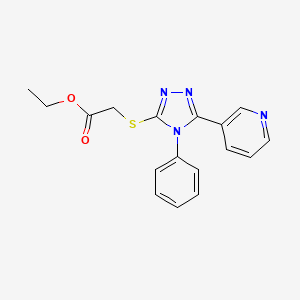
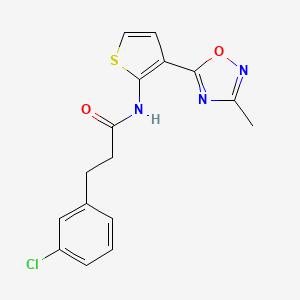
![1-Methyl-4-(3-thiophen-3-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2577780.png)
![Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B2577781.png)

